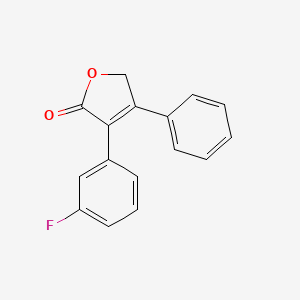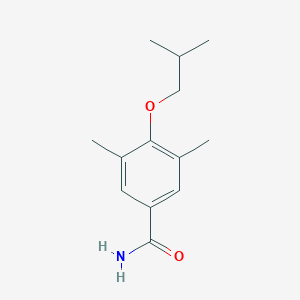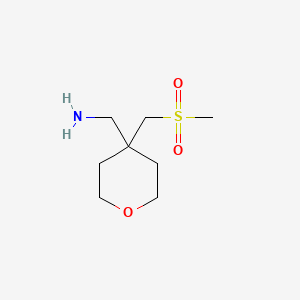
(4-((Methylsulfonyl)methyl)tetrahydro-2H-pyran-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((Methylsulfonyl)methyl)tetrahydro-2H-pyran-4-yl)methanamine is a chemical compound with the molecular formula C8H17NO3S It is characterized by a tetrahydropyran ring substituted with a methylsulfonyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Methylsulfonyl)methyl)tetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of tetrahydropyran derivatives with methylsulfonyl chloride and subsequent amination. One common method involves the use of tetrahydropyran-4-yl methanesulfonate as an intermediate, which is then reacted with methanamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions
(4-((Methylsulfonyl)methyl)tetrahydro-2H-pyran-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(4-((Methylsulfonyl)methyl)tetrahydro-2H-pyran-4-yl)methanamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-((Methylsulfonyl)methyl)tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylsulfonyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(4-(Methylamino)methyl tetrahydro-2H-pyran-4-yl)methanol: This compound has a similar tetrahydropyran ring structure but differs in the substitution pattern, with a methylamino group instead of a methylsulfonyl group.
Tetrahydro-2H-pyran-4-yl methanesulfonate: This compound is an intermediate in the synthesis of (4-((Methylsulfonyl)methyl)tetrahydro-2H-pyran-4-yl)methanamine and shares the tetrahydropyran ring structure.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylsulfonyl and methanamine groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H17NO3S |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
[4-(methylsulfonylmethyl)oxan-4-yl]methanamine |
InChI |
InChI=1S/C8H17NO3S/c1-13(10,11)7-8(6-9)2-4-12-5-3-8/h2-7,9H2,1H3 |
Clave InChI |
ICABDHJZHGYFPZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC1(CCOCC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


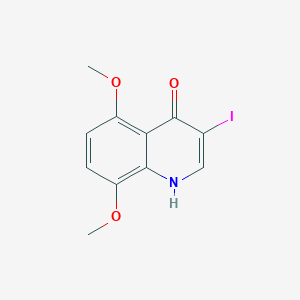
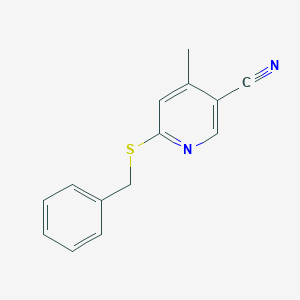
![[2,4'-Bipyridine]-2'-carboxylic acid](/img/structure/B13005999.png)
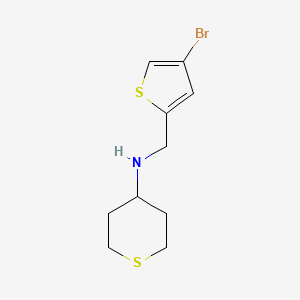
![1-(Benzo[c][1,2,5]oxadiazol-4-yl)ethanone](/img/structure/B13006015.png)
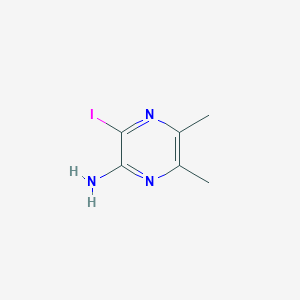
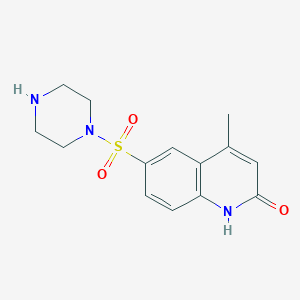
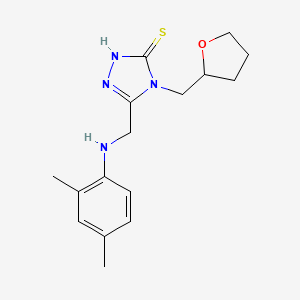
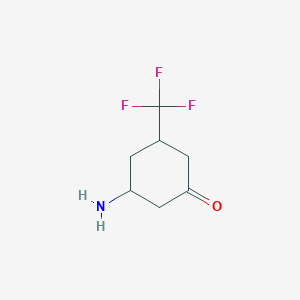

![2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B13006053.png)
![2-[2-[2-[2-(Carboxymethylamino)ethoxy]ethoxy]ethylamino]acetic acid](/img/structure/B13006060.png)
